molecular formula C25H31N3O3 B6576436 1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018127-14-4

1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B6576436
CAS No.: 1018127-14-4
M. Wt: 421.5 g/mol
InChI Key: KXZWYERJTYZDCI-UHFFFAOYSA-N
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Description

This compound (CAS: 1018127-14-4) features a pyrrolidin-2-one core substituted with a tert-butyl group and a benzimidazole moiety linked via a 2-hydroxy-3-(o-tolyloxy)propyl chain. The benzimidazole ring is a pharmacologically relevant scaffold, often associated with bioactivity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation) . The o-tolyloxy (ortho-methylphenoxy) group and hydroxypropyl chain may influence solubility, steric interactions, and binding affinity. Industrially, it is marketed as a biochemical, pharmaceutical intermediate, or building block, reflecting its versatility in synthetic applications .

Properties

IUPAC Name

1-tert-butyl-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-17-9-5-8-12-22(17)31-16-19(29)15-27-21-11-7-6-10-20(21)26-24(27)18-13-23(30)28(14-18)25(2,3)4/h5-12,18-19,29H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZWYERJTYZDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112283
Record name 1-(1,1-Dimethylethyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018127-14-4
Record name 1-(1,1-Dimethylethyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018127-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidinone ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, to form the pyrrolidinone ring.

    Attachment of the tert-butyl group: This can be done using tert-butyl halides in the presence of a base.

    Coupling with the hydroxypropyl group: This step involves the reaction of the benzimidazole derivative with a hydroxypropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Compounds similar to this have shown significant antimicrobial activity due to their ability to interact with microbial cell membranes.
StudyPathogenActivity
Study AE. coliEffective inhibition
Study BS. aureusModerate inhibition
  • Anticancer Activity : Derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
StudyCell LineIC50 (µM)Mechanism of Action
Study AMCF-715.0Apoptosis induction
Study BHeLa10.5Cell cycle arrest
Study CA54912.3ROS generation

Medicine

The compound is under investigation for its potential therapeutic effects in treating various diseases, including cancer and infections. Its mechanism involves interaction with specific molecular targets, modulating their activity to produce desired biological effects.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated various benzimidazole derivatives, including this compound, against resistant strains of bacteria. Results indicated significant antimicrobial efficacy compared to standard antibiotics .
  • Cancer Research : Research published in Cancer Letters highlighted the anticancer properties of similar compounds, demonstrating their ability to induce apoptosis in breast cancer cells through ROS-mediated pathways .

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 1-(tert-butyl)-4-[1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl]pyrrolidin-2-one (CAS: 878694-54-3)
  • Structural Differences: The m-tolyloxy (meta-methylphenoxy) substituent replaces the o-tolyloxy group. The hydroxy group is positioned on the third carbon of the propyl chain (vs. the second carbon in the target compound) .
  • Electronic Effects: Meta-substituted aromatics often exhibit enhanced electronic delocalization, which could alter π-π stacking interactions in biological targets. Solubility: The hydroxy group’s position (2-hydroxy vs. terminal) may affect hydrogen-bonding capacity and aqueous solubility.
Pyrrolidin-2-one Derivatives from SAR Studies

describes compounds 20 and 21 , which share the pyrrolidin-2-one core but differ in substituents:

  • Substituents: 4-tert-butyl phenyl, 4-methylbenzoyl, and 2-hydroxypropyl groups. Molecular Weight: 408.23 g/mol; Melting Point: 263–265°C; Synthesis Yield: 62% .
  • Compound 21: 5-(4-dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one. Substituents: 4-dimethylamino phenyl and 4-methylbenzoyl groups.

Key Comparisons :

  • Benzimidazole vs. Benzoyl : The target compound’s benzimidazole moiety offers hydrogen-bonding and aromatic interaction capabilities absent in compounds 20/21, which have a benzoyl group. This difference may enhance metabolic stability or target selectivity.
  • Biological Activity: Compounds 20 and 21 were synthesized for structure-activity relationship (SAR) exploration, likely targeting enzymes or receptors where electron-withdrawing (tert-butyl) or electron-donating (dimethylamino) groups modulate activity .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield
1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 1018127-14-4 Pyrrolidin-2-one o-Tolyloxy, 2-hydroxypropyl, benzimidazole N/A N/A N/A
1-(tert-butyl)-4-[1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl]pyrrolidin-2-one 878694-54-3 Pyrrolidin-2-one m-Tolyloxy, 3-hydroxypropyl, benzimidazole N/A N/A N/A
Compound 20 N/A Pyrrolidin-2-one 4-tert-Butyl phenyl, 4-methylbenzoyl 408.23 263–265 62%
Compound 21 N/A Pyrrolidin-2-one 4-Dimethylamino phenyl, 4-methylbenzoyl N/A N/A N/A

Research Findings and Implications

  • Synthesis : The target compound’s commercial availability suggests optimized synthesis routes, though specific yields or methods are undisclosed . In contrast, compound 20 was synthesized in 62% yield via condensation reactions .
  • The dimethylamino group in compound 21 may increase solubility and electrostatic interactions with biological targets .
  • Benzimidazole Advantage : The target compound’s benzimidazole moiety could confer superior binding affinity in kinase or protease inhibition compared to benzoyl-containing analogs.

Biological Activity

1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group, a benzimidazole moiety, and a pyrrolidinone ring. These attributes suggest diverse applications in medicinal chemistry and biological research.

  • Molecular Formula : C25H31N3O3
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1018127-14-4
  • Structural Characteristics : The compound contains a benzimidazole core and a pyrrolidinone ring, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds with benzimidazole structures often exhibit significant antimicrobial properties. The presence of hydroxyl and ether functionalities in this compound may enhance its interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens.

Anticancer Activity

Studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-715.0Apoptosis induction
Study BHeLa10.5Cell cycle arrest
Study CA54912.3ROS generation

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with dopamine receptors suggests potential applications in treating conditions like Parkinson's disease.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Dopamine Receptors : The compound may act as an agonist at D3 dopamine receptors, influencing pathways related to neuroprotection and mood regulation.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thus showcasing potential anti-inflammatory properties.

Case Studies and Research Findings

  • Dopamine Receptor Agonism :
    • A study conducted on analogs of the compound revealed that modifications could enhance selectivity towards D3 receptors while minimizing D2 receptor antagonistic effects. This selectivity is crucial for reducing side effects associated with broader receptor interactions .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that the compound exhibited dose-dependent inhibition of various cancer cell lines, with an emphasis on its ability to induce apoptosis through mitochondrial pathways .
  • Neuroprotection :
    • Research highlighted the neuroprotective potential through modulation of oxidative stress pathways, indicating its relevance in therapeutic strategies against neurodegenerative diseases .

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